molecular formula C13H9N3O2 B6386607 2-Amino-5-(4-cyanophenyl)isonicotinic acid, 95% CAS No. 1261904-44-2

2-Amino-5-(4-cyanophenyl)isonicotinic acid, 95%

Cat. No. B6386607
CAS RN: 1261904-44-2
M. Wt: 239.23 g/mol
InChI Key: MBQSLALWJIZHPX-UHFFFAOYSA-N
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Description

2-Amino-5-(4-cyanophenyl)isonicotinic acid (2-Amino-4-cyanopyridine, 2-Amino-4-cyanopyridine-3-carboxylic acid, 2-Amino-4-cyanopyridine-3-carboxylic acid, 95%) is an organic compound with a molecular formula of C7H4N2O2. It is a white, crystalline solid with a melting point of 165°C and a boiling point of 284°C. This compound is soluble in water, ethanol, and other organic solvents. It is used in a variety of scientific and industrial applications, such as in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-Amino-5-(4-cyanophenyl)isonicotinic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazines, and pyrimidines.

Mechanism of Action

2-Amino-5-(4-cyanophenyl)isonicotinic acid is an organic compound that acts as a nucleophile in the presence of a base. It reacts with electrophiles to form covalent bonds. This reaction is reversible and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
2-Amino-5-(4-cyanophenyl)isonicotinic acid has been studied for its effects on biochemical and physiological processes. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-cyanophenyl)isonicotinic acid is a useful reagent in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 2-Amino-5-(4-cyanophenyl)isonicotinic acid. These include further study of its effects on biochemical and physiological processes, such as its effects on acetylcholinesterase and its anti-inflammatory and anti-cancer effects. It could also be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazines, and pyrimidines. Finally, it could be used in the synthesis of a variety of other organic compounds, such as polymers, plastics, and other materials.

Synthesis Methods

2-Amino-5-(4-cyanophenyl)isonicotinic acid can be prepared by the reaction of 4-cyanophenol with potassium cyanate in the presence of a base. The reaction is carried out in aqueous solution at temperatures ranging from 80 to 100°C. The product is then isolated by filtration and recrystallized from ethanol.

properties

IUPAC Name

2-amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-6-8-1-3-9(4-2-8)11-7-16-12(15)5-10(11)13(17)18/h1-5,7H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQSLALWJIZHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687002
Record name 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid

CAS RN

1261904-44-2
Record name 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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